1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane
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Overview
Description
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane is a fluorinated organic compound known for its unique structural properties and potential applications in various fields. The compound consists of a cyclopentane ring with eight fluorine atoms and two p-tolyl groups attached to the 1,1 positions. This configuration imparts significant stability and reactivity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane typically involves the reaction of p-tolylmagnesium bromide with octafluorocyclopentene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- Preparation of p-tolylmagnesium bromide by reacting p-tolyl bromide with magnesium in anhydrous ether.
- Addition of octafluorocyclopentene to the reaction mixture.
- Stirring the mixture at a controlled temperature to ensure complete reaction.
- Purification of the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The p-tolyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the p-tolyl groups can yield p-toluic acid or p-tolualdehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorinated probe in biological imaging and diagnostics.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to participate in various chemical reactions, influencing its reactivity and stability. The p-tolyl groups can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-methylphenyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane
- 1,1-Bis(4-chlorophenyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane
- 1,1-Bis(4-bromophenyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane
Uniqueness
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane stands out due to its specific combination of p-tolyl groups and fluorinated cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization.
Properties
IUPAC Name |
1-methyl-4-[2,2,3,3,4,4,5,5-octafluoro-1-(4-methylphenyl)cyclopentyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F8/c1-11-3-7-13(8-4-11)15(14-9-5-12(2)6-10-14)16(20,21)18(24,25)19(26,27)17(15,22)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUYOKCFZCRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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